molecular formula C20H24O7 B12427416 (9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate

(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate

Cat. No.: B12427416
M. Wt: 376.4 g/mol
InChI Key: QWNQZWRFKIHTPL-UHFFFAOYSA-N
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Description

The compound "(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate" is a structurally complex secondary metabolite characterized by a tetracyclic core fused with oxygen-containing rings and an ester-linked 4-hydroxy-2-methylbut-2-enoate moiety. The compound’s functional groups—hydroxy, oxo, methylidene, and ester—impart reactivity and polarity, influencing its solubility, chromatographic behavior, and interactions with biological targets .

Properties

IUPAC Name

(9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNQZWRFKIHTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on existing research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name describes its intricate structure, characterized by multiple functional groups and a unique bicyclic framework. The molecular formula is C30H44N8O7SC_{30}H_{44}N_{8}O_{7}S, and it has a molecular weight of approximately 660.8 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit various cytochrome P450 enzymes (CYPs), which play crucial roles in drug metabolism and synthesis of endogenous compounds. For instance, it shows potential inhibition of CYP2C9 and CYP3A4, which are significant in the metabolism of many pharmaceuticals .
  • Receptor Binding : The compound has been investigated for its binding affinity to nuclear receptors such as the estrogen receptor (ER) and peroxisome proliferator-activated receptor gamma (PPARγ). These interactions can modulate gene expression related to metabolic processes and cell proliferation.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

Activity Effect Reference
CYP2C9 InhibitionSignificant
CYP3A4 InhibitionModerate
Estrogen Receptor BindingPositive Affinity
Antioxidant ActivityYes
HepatotoxicityPotential Risk
Skin IrritationModerate Risk

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Case Study on Metabolic Effects : A study evaluated the impact of this compound on metabolic syndrome parameters in animal models. Results indicated improvements in insulin sensitivity and lipid profiles, suggesting beneficial effects on glucose metabolism and cardiovascular health.
  • In Vitro Studies : Research involving human cell lines demonstrated that treatment with the compound resulted in reduced proliferation of cancer cells, indicating potential anti-cancer properties. Further investigations are needed to elucidate the underlying mechanisms.
  • Toxicological Assessment : Toxicity studies have highlighted potential hepatotoxic effects at high doses, necessitating careful consideration of dosage in therapeutic applications .

Comparison with Similar Compounds

Tetracyclic Terpenoids

The target compound shares structural motifs with tetracyclic diterpenoids, such as those found in Populus leaf buds. For example, glycerides of phenylpropenoids from P. balsamifera exhibit similar oxygen-rich frameworks but lack the fused dioxa rings and methylidene groups .

Heteroatom-Containing Tetracyclics

Compounds like 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) () feature sulfur and nitrogen in their tetracyclic systems. In contrast, the target compound’s 3,11-dioxa rings and absence of nitrogen/sulfur suggest distinct electronic properties, such as weaker hydrogen-bonding capacity compared to thia/aza analogues .

Functional Group Analysis

The hydroxy and ester groups in the target compound are critical for its polarity and solubility. Compared to flavonoids (), where intramolecular hydrogen bonding (HB) reduces polarity, the target’s hydroxy groups may form weaker intramolecular HBs, leading to higher hydrophilicity and altered chromatographic retention .

Bioactivity

While direct bioactivity data for the target compound are unavailable, structurally related phenylpropenoids from Populus buds exhibit anti-inflammatory and antibacterial effects .

Analytical Characterization

The compound’s complexity necessitates advanced analytical techniques. High-performance thin-layer chromatography (2D-HPTLC) and GC-MS, as used for Populus metabolites (), could resolve its components. LC/MS prioritization strategies for marine actinomycete metabolites () would aid in detecting trace isomers or degradation products.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Bioactivity Source
Target Compound Tetracyclic dioxa Hydroxy, oxo, ester, methylidene Hypothesized antimicrobial Not specified
Populus phenylpropenoid glycerides Linear terpenoid Glycerol esters, hydroxy Anti-inflammatory Plant buds
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclic Tetracyclic thia/aza Hydroxy, thioether, ketone Not reported Synthetic
γ-Carotene Polyene Conjugated double bonds Antioxidant, photoreception Photosynthetic organisms

Table 2: Chromatographic Behavior

Compound Retention Factor (log k') Key Influencing Factors
Target Compound Estimated high log k' Ester polarity, intramolecular HB
5-Hydroxy-flavones Low log k' Strong intramolecular HB
3-Hydroxy-substituted compounds Moderate log k' Weak intramolecular HB

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